Superior Substrate Recognition by Phenylalanyl-tRNA Synthetase vs. Natural Phenylalanine
A computational and experimental study using the HierDock protocol identified 3-thienylalanine as an especially good substrate for phenylalanyl-tRNA synthetase (PheRS) compared to natural phenylalanine and other analogs. The calculated binding energies of phenylalanine analogs to PheRS correlated well with experimental translational activities in Escherichia coli . This indicates that 3-thienylalanine is efficiently recognized and incorporated by the bacterial translation machinery, making it a valuable tool for residue-specific replacement of phenylalanine in recombinant proteins.
| Evidence Dimension | Recognition as substrate by phenylalanyl-tRNA synthetase (PheRS) |
|---|---|
| Target Compound Data | Identified as an 'especially good substrate' for PheRS, with binding energies correlating with high translational activity. |
| Comparator Or Baseline | Natural L-phenylalanine (baseline substrate) and other phenylalanine analogs (e.g., p-fluorophenylalanine). |
| Quantified Difference | Not quantified in the available abstract; qualitative classification as 'especially good substrate' alongside p-fluorophenylalanine. |
| Conditions | In silico HierDock computational protocol validated against experimental translational activity in Escherichia coli; binding site prediction within 1.1 Å of crystal structure. |
Why This Matters
This property is essential for scientists using genetic code expansion or residue-specific incorporation to produce proteins with novel chemical functionalities, where efficient and specific charging of tRNA is a prerequisite.
